molecular formula C10H21N B1200693 Pempidine CAS No. 79-55-0

Pempidine

Cat. No.: B1200693
CAS No.: 79-55-0
M. Wt: 155.28 g/mol
InChI Key: XULIXFLCVXWHRF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pempidine, also known as 1,2,2,6,6-Pentamethylpiperidine, is a ganglion-blocking drug . The primary targets of this compound are the nerve ganglia . These are clusters of nerve cells that act as relay points in the nervous system, transmitting signals from one part of the body to another.

Mode of Action

This compound acts by blocking the transmission of signals through these nerve ganglia . This blockade is achieved through both presynaptic and postsynaptic mechanisms , which inhibit the transmission of nerve impulses at the ganglionic synapses. This results in a reduction in the frequency of nerve firing .

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited. It is known that this compound is orally active , indicating that it is well-absorbed in the gastrointestinal tract.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food. Additionally, individual factors such as age, sex, genetic factors, and the presence of other diseases can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Pempidine plays a significant role in biochemical reactions due to its ganglion-blocking properties. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound inhibits the action of acetylcholine at autonomic ganglia, which leads to a decrease in blood pressure. This interaction is crucial for its antihypertensive effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by blocking the transmission of nerve impulses in the autonomic ganglia. This blockade results in reduced sympathetic and parasympathetic activity, leading to decreased heart rate and vasodilation. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of autonomic nerves .

Molecular Mechanism

The mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors at autonomic ganglia. By inhibiting these receptors, this compound prevents the transmission of nerve impulses, leading to its antihypertensive effects. This inhibition can result in enzyme activation or inhibition and changes in gene expression related to autonomic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is metabolized and eliminated from the body, which affects its efficacy and duration of action. Long-term exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At high doses, this compound can cause toxic effects, including severe hypotension, bradycardia, and respiratory depression. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes and cofactors is crucial for its metabolism and elimination from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It interacts with various transporters and binding proteins, which influence its localization and accumulation. The distribution of this compound within the body affects its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the autonomic ganglia, where it exerts its ganglion-blocking effects. This compound’s activity and function are influenced by its localization within these specific compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .

Preparation Methods

Pempidine can be synthesized through several methods. Two early syntheses of this compound are those of Leonard and Hauck, and Hall. Leonard and Hauck’s method involves reacting phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate . Hall’s method involves reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .

Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULIXFLCVXWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046962
Record name Pempidine
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Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Aldrich MSDS]
Record name Pempidine
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CAS No.

79-55-0
Record name 1,2,2,6,6-Pentamethylpiperidine
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Record name Pempidine [INN:BAN]
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Record name Piperidine, 1,2,2,6,6-pentamethyl-
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Record name Pempidine
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Record name Pempidine
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Record name PEMPIDINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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